6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
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Overview
Description
6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole core .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common to facilitate the cyclization process and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-1H-indazole-3-carbaldehyde
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Comparison: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit enhanced biological activity and specificity for certain targets .
Properties
CAS No. |
1956341-21-1 |
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Molecular Formula |
C8H4BrFN2O2 |
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-7-fluoro-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-6(5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
OCJYSWLFBBMKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)C(=O)O)F)Br |
Origin of Product |
United States |
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